Croscarmellose sodium is a cross-linked derivative of carboxymethylcellulose sodium [, , , ]. It is an indigestible, hydrophilic material widely employed as a superdisintegrant in pharmaceutical formulations, particularly in tablets [, , , , , , , , ]. Its primary function is to facilitate the rapid disintegration of tablets upon contact with aqueous media, thereby enhancing drug dissolution and bioavailability [, , , , , , ].
Although specific synthesis methods are not extensively discussed in the provided literature, Croscarmellose sodium is produced by reacting carboxymethylcellulose sodium with a cross-linking agent [, ]. The cross-linking process introduces chemical bonds between the cellulose chains, resulting in a three-dimensional network structure [, ]. This network enhances the swelling capacity and wicking ability of Croscarmellose sodium, contributing to its superdisintegrant properties [, , , ].
The superdisintegrant action of Croscarmellose sodium is attributed to a combination of mechanisms [, , , ]:
Croscarmellose sodium is a white to off-white, odorless, tasteless powder [, , ]. It is practically insoluble in organic solvents but readily swells in water to form a viscous colloidal dispersion [, , ]. Key physical and chemical properties include:
Croscarmellose sodium finds extensive applications in pharmaceutical research and development, particularly in the formulation of oral solid dosage forms [, , , , , , , , ]. Key applications include:
References:[1] FORMULATE, DEVELOPMENT AND EVALUATE OF RAMIPRIL SUBLINGUAL [] IMPACT OF CROSCARMELLOSE SODIUM FROM DIFFERENT MANUFACTURER ON IN-VITRO ANALYSIS OF S(-)PANTOPRAZOLE TABLETS [] PREPARATION AND EVALUATION OF FAST DISSOLVING TABLETS OF PARACETAMOL EMPLOYING SUPERDISINTEGRANTS [] Quantitative Determination of Metformin Hydrochloride in Tablet Formulation Containing Croscarmellose Sodium as Disintegrant by HPLC and UV Spectrophotometry [] FORMULASI DAN EVALUASI FISIK ORALLY DISINTEGRATING TABLET ZINC DENGAN MENGGUNAKAN CROSCARMELLOSE SODIUM SEBAGAI SUPERDISINTEGRAN [] Functional Assessment of Four Types of Disintegrants and their Effect on the Spironolactone Release Properties[7] Formulation, optimization and evaluation of fast disintegrating tablet of hydrochlorothiazide[8] Formulation and Optimization of Press Coated Pulsatile Tablet of Cilnidipine for Chronopharmaceutical Approach for Treatment of Hypertension[9] Formulasi Tablet Orodispersibel Atenolol dengan Co-Process Superdisintegran Crospovidone-Croscarmellose Sodium (1:2)[10] THE EFFECT OF COMBINATION OF PEARLITOL® 400DC AND CROSCARMELLOSE SODIUM ON THE PHYSICAL PROPERTIES OF FAST DISINTEGRATING TABLET HIDROKLOROTIAZID[11] The Influence of Product Brand-to-Brand Variability on Superdisintegrant Performance A Case Study with Croscarmellose Sodium[12] FORMULASI FAST DISINTEGRATING TABLET NATRIUM DIKLOFENAK DALAM KOMPLEKS INKLUSI β-SIKLODEKSTRIN MENGGUNAKAN CROSCARMELLOSE SODIUM DAN SODIUM STARCH GLYCOLATE SEBAGAI SUPERDISINTEGRANT[13] Polyvinylpyrrolidone and croscarmellose sodium interactions in fluidized bed granulations and their corresponding tablets[14] The elastic recovery, ejection work, strength and dissolution of instant coffee tablet containing croscarmellose sodium disintegrant[15] Quantitative Determination of Proguanil HCl in presence of Croscarmellose Sodium by HPLC using Competitor Mechanism[16] Evaluation of fast disintegrating tablets of paracetamol prepared from a blend of croscarmellose sodium and Pleurotus tuber-regium powder. [] Development of directly compressible polyherbal tablets by using QbD approach a novel immunomodulatory material[18] Formulation and Evaluation of Diphenhydramine Hcl Rapid Release Gelcaps 25 Mg[19] Development of Fast Dissolving Tablets of Losartan Potassium using Novel Co-processed Superdisintegrants[20] FORMULATION OF FAST-DISSOLVING TABLETS OF DOXAZOSIN MESYLATE DRUG BY DIRECT COMPRESSION METHOD[21] Dispersible domperidone tablets in the mouth[22] Formulation development and optimization of fast orodispersible tablets of naratriptan hydrochloride by using factorial design[23] Formulation development and optimization of nimesulide tablets by central composit design and effect of surfactants on dissolution studies[24] Croscarmellose Sodium Efficiency in the Development of a Generic Capsule Formulation of Piroxicam, Comparable Dissolution Profile to the Innovator Product, Feldene[25] Effect of Mode of Incorporation of Disintegrants on the Characteristics of Fluid‐bed Wet‐granulated Tablets[26] GLIMEPIRIDE FAST DISINTEGRATING TABLETS: FORMULATION, EVALUATION AND IN-VIVO DISINTEGRATION AND DYNAMIC STUDIES[27] Formulation, Characterization and Evaluation of Taste Masked Rapid Disintegrating Tablet of Ofloxacin by Ion Exchange Resin Technique[28] FAST DISSOLVING FILMS: A NOVEL APPROACH FOR THE DELIVERY OF MONTELUKAST SODIUM[29] FORMULATION AND EVALUATION OF ORALLY DISINTEGRATING TABLETS OF MIRABEGRON[30] EFFECT OF MANNITOL AND MCC ON RAPIDLY DISINTEGRATING TABLETS[31] Incompatibility of Bisoprolol Fumarate with Some Super-disintegrating Agents[32] COMPARATIVE EVALUATION OF NATURAL AND SYNTHETIC SUPERDISINTEGRANTS IN THE FORMULATION OF FAST[33] The solid dosage form for the treatment of diabetes[34] FORMULATION AND EVALUATION OF MOUTH DISSOLVING TABLET OF AMLODIPINE BESYLATE[35] Formulation and in vitro evaluation of orodispersible tablets of fexofenadine hydrochloride[36] Formulation and Evaluation of Taste Masked Orally Disitegrating Tablets of Diclofenac sodium[37] Formulation and evaluation of mouth dissolving tablets of montelukast sodium[38] DEVELOPMENT AND IN VITRO EVALUATION OF FUROSEMIDE ORODISPERSIBLE TABLETS BY 3 2 FACTORIAL DESIGN APPROACH[39] Formulation and In-vitro Evaluation of Orally Disintegrating Tablets of Olanzapine-2-Hydroxypropyl-β-Cyclodextrin Inclusion Complex[40] Rapid disintegrating tablets of simvastatin dispersions in polyoxyethylene–polypropylene block copolymer for maximized disintegration and dissolution[41] Taste Masking and Formulation of Ondansetron Hydrochloride Mouth Dissolving Tablets[42] Formulation and evaluation of Cefadroxil dispersible tablets[43] Ortho Tri-Cyclen Lo Tablets
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9